![molecular formula C19H20ClN3O2 B240757 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that belongs to the family of Aurora kinase inhibitors. Aurora kinases are a group of serine/threonine kinases that play an essential role in cell division and mitosis. MLN8054 selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer, including breast, colon, and lung cancer.
作用机制
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer. Aurora A kinase plays an essential role in cell division and mitosis by regulating spindle assembly and chromosome segregation. Inhibition of Aurora A kinase by 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide results in cell cycle arrest, apoptosis, and inhibition of tumor growth. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A kinase. It has also been shown to inhibit tumor growth in preclinical models of cancer. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.
实验室实验的优点和局限性
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of Aurora A kinase, which makes it an attractive tool for studying the role of Aurora A kinase in cell division and mitosis. 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has some limitations for lab experiments, such as its low solubility in aqueous solutions and its poor bioavailability.
未来方向
For 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide research may include the development of more potent and selective Aurora A kinase inhibitors, the evaluation of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in combination with other chemotherapeutic agents, and the identification of biomarkers that can predict response to 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide treatment.
合成方法
The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, 3-(4-methylpiperazin-1-yl)benzoic acid, and 3-(4-methylpiperazin-1-yl)benzamide. These compounds are then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been described in detail in several publications, including the original patent application.
科学研究应用
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. In preclinical studies, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In clinical trials, 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors.
属性
产品名称 |
4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C19H20ClN3O2 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
4-chloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-9-11-23(12-10-22)19(25)15-3-2-4-17(13-15)21-18(24)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3,(H,21,24) |
InChI 键 |
QYKRNNMRAXVIIQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)
![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
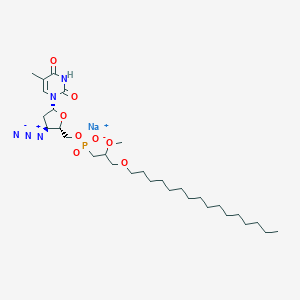
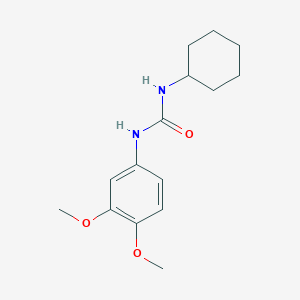
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
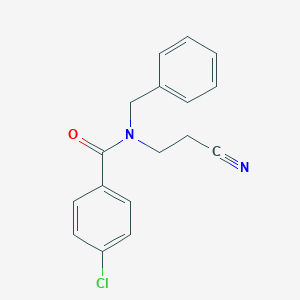
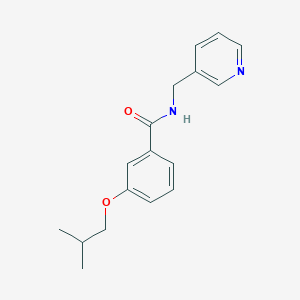
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
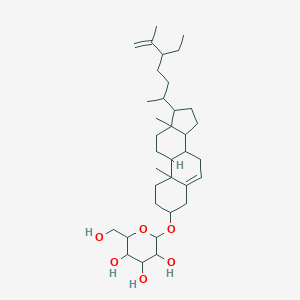
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)